molecular formula C8H4BrN3O4 B053222 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 115581-82-3

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B053222
CAS No.: 115581-82-3
M. Wt: 286.04 g/mol
InChI Key: YQQAKUPJVUMART-UHFFFAOYSA-N
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Description

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4BrN3O4. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination and nitration of quinoxaline derivatives. The reaction conditions often include the use of bromine and nitric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1,4-dihydroquinoxaline-2,3-dione.

Scientific Research Applications

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: A quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Atinoleutin: Another quinoxaline derivative with potential therapeutic applications.

    Levomycin: Known for its antimicrobial activity.

    Carbadox: Used as a growth promoter in animal feed.

Uniqueness

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQAKUPJVUMART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559761
Record name 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115581-82-3
Record name 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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